
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA, where it pairs with cytosine. Guanine plays a crucial role in the storage and transmission of genetic information.
准备方法
Synthetic Routes and Reaction Conditions
Guanine can be synthesized through several methods. One common method involves the oxidation of guanosine, a nucleoside composed of guanine and ribose. This process typically uses strong oxidizing agents such as nitric acid. Another method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with formic acid.
Industrial Production Methods
Industrial production of guanine often involves the extraction from natural sources, such as fish scales, where it is found in significant quantities. The extracted guanine is then purified through crystallization processes.
化学反应分析
Types of Reactions
Guanine undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, ethyl methanesulfonate.
Major Products
8-Oxoguanine: Formed through oxidation.
Dihydroguanine: Formed through reduction.
Alkylated Guanine Derivatives: Formed through substitution reactions.
科学研究应用
Guanine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA and RNA structure and function.
Medicine: Investigated for its potential in antiviral therapies, particularly as an intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Used in cosmetics for its light-diffusing properties, giving products a shimmering effect.
作用机制
Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine through hydrogen bonding, contributing to the stability of the DNA double helix. In RNA, guanine is involved in various secondary structures, such as hairpins and loops, which are crucial for RNA function. Guanine’s interactions with other molecules, such as proteins and enzymes, are mediated through its nitrogenous base structure, allowing it to participate in numerous biochemical pathways.
相似化合物的比较
Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.
Thymine: A pyrimidine base found only in DNA, pairs with adenine.
Uracil: A pyrimidine base found only in RNA, pairs with adenine.
Uniqueness
Guanine is unique among these compounds due to its specific pairing with cytosine and its role in forming the guanine-quadruplex structures, which are involved in the regulation of gene expression and maintenance of genomic stability.
属性
CAS 编号 |
495413-83-7 |
|---|---|
分子式 |
C5H11N7O9 |
分子量 |
313.18 g/mol |
IUPAC 名称 |
2-amino-1,7-dihydropurin-6-one;nitric acid;dihydrate |
InChI |
InChI=1S/C5H5N5O.2HNO3.2H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;2*2-1(3)4;;/h1H,(H4,6,7,8,9,10,11);2*(H,2,3,4);2*1H2 |
InChI 键 |
GVZKPBNJZUHBIM-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


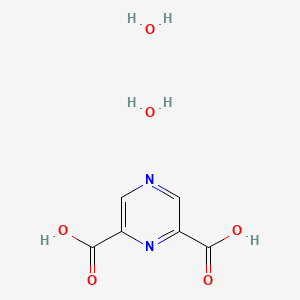
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)
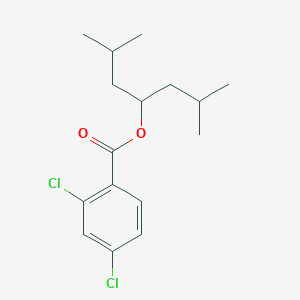
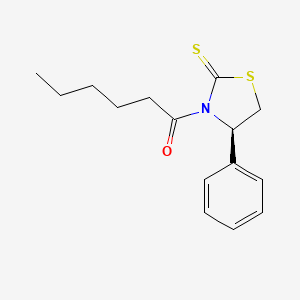
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
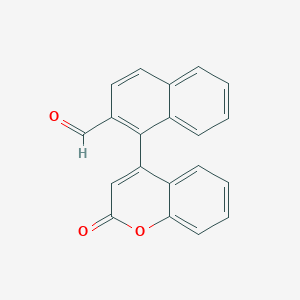
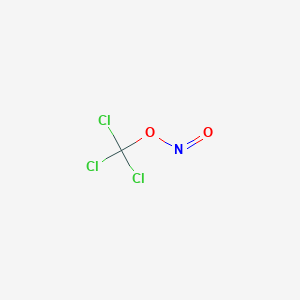
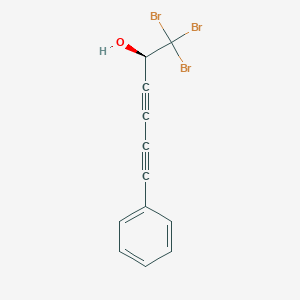
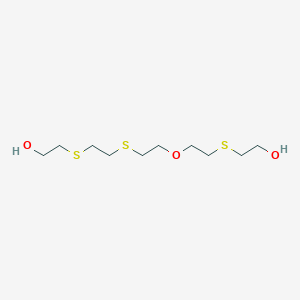
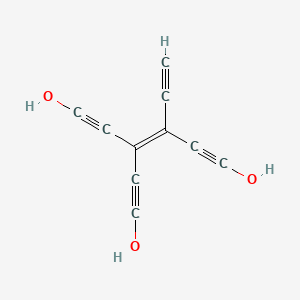
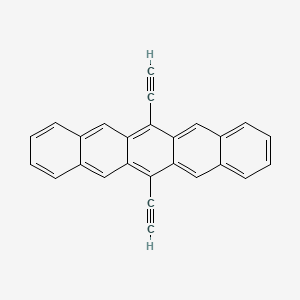
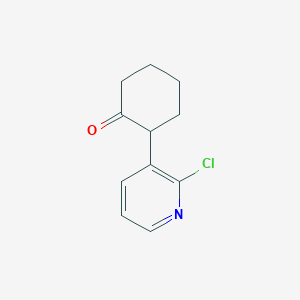
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
